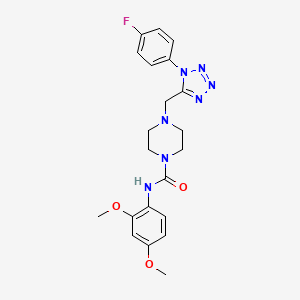
N-(2,4-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24FN7O3 and its molecular weight is 441.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN5O3. The compound features several functional groups that contribute to its chemical properties and biological activity:
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Tetrazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Piperazine carboxamide : Imparts structural rigidity and can enhance binding to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents. A common synthetic route includes:
- Formation of the piperazine ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Introduction of the tetrazole group : This can be done via cyclization reactions involving hydrazine derivatives and nitriles.
- Final modifications : Such as the addition of the dimethoxyphenyl group through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Antitumor Activity
Research has indicated that compounds with a similar structure exhibit significant antitumor properties. For instance, studies have shown that tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values for related compounds have been reported to be in the range of 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar tetrazole-containing compounds possess activity against a range of bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL . This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Preliminary studies indicate that related compounds may exhibit neuroprotective effects, particularly in models of ischemia. For example, certain derivatives have shown the ability to prolong survival times in animal models subjected to acute cerebral ischemia . This suggests a potential role in developing treatments for neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.
- Enzyme Inhibition : The presence of the tetrazole group may enhance the compound's ability to inhibit enzymes critical for tumor growth or microbial metabolism.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c1-31-17-7-8-18(19(13-17)32-2)23-21(30)28-11-9-27(10-12-28)14-20-24-25-26-29(20)16-5-3-15(22)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMUSQPGXKVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














